EPOXIZED CONDENSATE OF PARA-HYDROBENZALDEHYDE AND ALKYL PHENOL
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Overview
Description
The compound epoxized condensate of para-hydrobenzaldehyde and alkyl phenol is a specialized chemical used in various industrial and scientific applications. This compound is formed through the condensation of para-hydrobenzaldehyde and alkyl phenol, followed by epoxidation. It is known for its unique chemical properties and reactivity, making it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of epoxized condensate of para-hydrobenzaldehyde and alkyl phenol involves a multi-step synthetic process:
Condensation Reaction: Para-hydrobenzaldehyde reacts with alkyl phenol in the presence of an acid catalyst to form the initial condensate. The reaction is typically carried out at elevated temperatures to facilitate the condensation process.
Epoxidation: The resulting condensate is then subjected to epoxidation using an oxidizing agent such as peracetic acid or hydrogen peroxide. This step introduces the epoxy group into the molecule, enhancing its reactivity and stability.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of both the condensation and epoxidation steps. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The epoxized condensate of para-hydrobenzaldehyde and alkyl phenol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures, often using strong oxidizing agents.
Reduction: Reduction reactions can be employed to modify the epoxy group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various epoxy derivatives, substituted aromatic compounds, and reduced forms of the original condensate. These products have diverse applications in different industries.
Scientific Research Applications
The epoxized condensate of para-hydrobenzaldehyde and alkyl phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins due to its excellent chemical stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its ability to undergo various chemical transformations due to the presence of the epoxy group and the aromatic ring. The epoxy group is highly reactive and can participate in ring-opening reactions, leading to the formation of new bonds and structures. The aromatic ring allows for substitution reactions, enabling the introduction of different functional groups. These properties make the compound versatile in different chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Epoxized condensate of benzaldehyde and alkyl phenol
- Epoxized condensate of ortho-hydrobenzaldehyde and alkyl phenol
- Epoxized condensate of meta-hydrobenzaldehyde and alkyl phenol
Uniqueness
The epoxized condensate of para-hydrobenzaldehyde and alkyl phenol is unique due to the specific positioning of the functional groups, which enhances its reactivity and stability. The para position of the hydrobenzaldehyde allows for more efficient condensation and epoxidation reactions, resulting in a compound with superior chemical properties compared to its ortho and meta counterparts.
Properties
CAS No. |
129915-35-1 |
---|---|
Molecular Formula |
C7H8ClN3O5 |
Molecular Weight |
0 |
Synonyms |
EPOXIZED CONDENSATE OF PARA-HYDROBENZALDEHYDE AND ALKYL PHENOL |
Origin of Product |
United States |
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